molecular formula C19H17N3O3 B2764287 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide CAS No. 2093692-25-0

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide

Cat. No. B2764287
CAS RN: 2093692-25-0
M. Wt: 335.363
InChI Key: OKVHUFBKNUGNKQ-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide, also known as CTN-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. CTN-10 is a small molecule that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is not fully understood. However, it has been suggested that N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide can inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has also been found to induce apoptosis and inhibit the proliferation of cancer cells. In vivo studies have shown that N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide can reduce inflammation and oxidative stress in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is that it exhibits a range of biological activities, making it a promising candidate for drug discovery. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is relatively easy to synthesize, making it accessible for research purposes. However, one limitation of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide. One area of interest is the development of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide and to identify its molecular targets. Finally, the development of new synthetic methods for N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide may lead to the discovery of more potent analogs with improved biological activities.

Synthesis Methods

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde with 1-tetralone to form 2-(2-nitrophenyl)tetralone. This intermediate product is then reduced to 2-(2-aminophenyl)tetralone, which is further reacted with cyanoacetic acid to form N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-aminophenyl)acetamide. Finally, the nitro group is introduced by reacting the intermediate product with nitric acid to form N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide.

Scientific Research Applications

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide also exhibits anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-13-19(9-8-15-5-1-2-6-16(15)12-19)21-18(23)11-14-4-3-7-17(10-14)22(24)25/h1-7,10H,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHUFBKNUGNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide

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